(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone and its derivatives have been synthesized and characterized in various studies, demonstrating the diverse applications and significance in scientific research. For instance, the synthesis and characterization of novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its variants have been detailed, highlighting their potential in structural and theoretical studies (Shahana & Yardily, 2020). These studies utilize techniques such as UV, IR, NMR, and mass spectrometry for characterization, with density functional theory (DFT) calculations providing insights into their structural and electronic properties.
Antitumor Activity
Research into the antitumor activity of similar compounds has been conducted, indicating the potential of these molecules in cancer treatment. For example, the synthesis, crystal structure, and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone have been explored, showing distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). These findings underscore the importance of structural analysis and biological testing in the development of new anticancer agents.
Structural and Theoretical Studies
Further studies on the crystal structure and theoretical analysis of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provide insights into their potential applications in material science and pharmaceuticals. These studies include X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations to analyze the molecular structures and properties (Huang et al., 2021).
Drug Development and Formulation
The development of a precipitation-resistant solution formulation for early toxicology and clinical studies showcases the application of these compounds in pharmaceutical research. This work focuses on increasing in vivo exposure of poorly water-soluble compounds, which is crucial for the successful evaluation of new drug candidates (Burton et al., 2012).
Mechanism of Action
The mechanism of action of this compound is not specified in the sources I found.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the sources I found.
Future Directions
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-28(18,24)25)19(23)15-12-16(26-21-15)17-6-3-10-27-17/h1-6,10,12,18H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKYIGHKOFUUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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